molecular formula C7H14ClNO B1430748 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1803582-40-2

4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1430748
CAS No.: 1803582-40-2
M. Wt: 163.64 g/mol
InChI Key: PBECZQGBKJHTHS-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of a suitable tetrahydropyridine precursor with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine: The base compound without the hydrochloride salt.

    4-(Hydroxymethyl)-1,2,3,6-tetrahydropyridine: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.

    4-(Ethoxymethyl)-1,2,3,6-tetrahydropyridine: A related compound with an ethoxymethyl group.

Uniqueness: 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h2,8H,3-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECZQGBKJHTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-40-2
Record name 4-(methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride

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